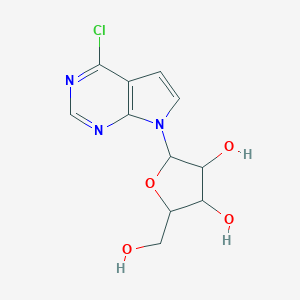

6-Chloro-7-deazapurine-beta-D-riboside

Description

Nomenclature and Chemical Classification in Nucleoside Analogue Research

6-Chloro-7-deazapurine-beta-D-riboside is systematically named (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol according to IUPAC nomenclature. akonscientific.com However, it is more commonly referred to by its semi-systematic name or a variety of synonyms in scientific literature.

The compound is classified as a nucleoside analogue , specifically a 7-deazapurine ribonucleoside . nih.govnih.gov This classification stems from its structural similarity to natural purine (B94841) ribonucleosides, which are fundamental components of RNA. The "7-deaza" prefix indicates the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core structure. nih.govnih.gov The "beta-D-riboside" designation specifies the stereochemistry of the glycosidic bond connecting the deazapurine base to the D-ribose sugar moiety. cymitquimica.com

| Identifier | Value |

|---|---|

| IUPAC Name | (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol akonscientific.com |

| CAS Number | 16754-80-6 akonscientific.comscbt.com |

| Molecular Formula | C11H12ClN3O4 scbt.com |

| Molecular Weight | 285.68 g/mol scbt.com |

| Synonyms |

4-Chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine cymitquimica.com |

Historical Context of 7-Deazapurine Nucleoside Research

The exploration of 7-deazapurine nucleosides dates back to the mid-20th century, with the discovery of naturally occurring analogues that exhibited potent biological activities. nih.gov These discoveries laid the groundwork for extensive research into the synthesis and therapeutic potential of this class of compounds.

A significant milestone in this field was the isolation of tubercidin , toyocamycin , and sangivamycin from Streptomyces species in the 1960s. nih.gov These natural products, all of which are 7-deazapurine nucleosides, demonstrated remarkable cytotoxic effects against various cancer cell lines, sparking considerable interest in their mechanisms of action and potential as anticancer agents. nih.gov

The inherent biological activity of these natural products spurred chemists to synthesize a vast array of novel 7-deazapurine nucleoside analogues with modifications to both the sugar and the base moieties. nih.gov The replacement of the N7 atom with a carbon atom in the purine ring was found to increase the electron density of the five-membered ring, which can lead to enhanced base-pairing stability in DNA and RNA and improved interactions with enzymes. nih.govnih.gov This structural modification also provides a convenient handle at the C7 position for further chemical derivatization, a feature not available in the parent purine scaffold. nih.govnih.gov

Over the decades, research has expanded to explore the antiviral, antifungal, and antibacterial properties of 7-deazapurine nucleosides. medchemexpress.commdpi.com This has led to the identification of compounds with activity against a range of pathogens, including RNA viruses. nih.gov The development of new synthetic methodologies has been crucial in advancing the field, enabling the creation of diverse libraries of these analogues for biological screening. nih.gov

| Era | Key Developments |

|---|---|

| 1960s | Isolation and characterization of naturally occurring cytotoxic 7-deazapurine nucleosides (tubercidin, toyocamycin, sangivamycin). nih.gov |

| 1970s - Present | Extensive synthetic efforts to create novel 7-deazapurine nucleoside analogues with diverse biological activities. nih.govnih.gov |

| Modern Research | Exploration of 7-deazapurine nucleosides as antiviral (including anti-HCV), anticancer, and antibacterial agents. nih.govmdpi.com Investigation into their mechanisms of action, including inhibition of adenosine (B11128) kinase and incorporation into nucleic acids. nih.govscbt.com |

Significance within Medicinal Chemistry and Chemical Biology

This compound holds considerable significance in the fields of medicinal chemistry and chemical biology, primarily due to its role as a versatile synthetic intermediate and its own intrinsic biological activities. cymitquimica.comclearsynth.com

In medicinal chemistry , the chlorine atom at the 6-position of the deazapurine ring is a key functional group that can be readily displaced by various nucleophiles. This reactivity allows for the synthesis of a wide range of 6-substituted 7-deazapurine nucleoside analogues, which can be screened for desired therapeutic properties. nih.gov For example, it serves as a precursor for the synthesis of analogues with modified bases to explore structure-activity relationships (SAR) in the development of novel antiviral and anticancer agents. nih.govnih.gov The 7-deazapurine scaffold itself is considered a "privileged scaffold" due to its prevalence in biologically active compounds. nih.gov

In the realm of chemical biology , this compound and its derivatives are valuable tools for probing biological systems. As nucleoside analogues, they can mimic natural nucleosides and interact with various enzymes involved in nucleic acid metabolism, such as adenosine kinase. scbt.com This allows researchers to study the function of these enzymes and their roles in cellular processes. Furthermore, the ability to introduce modifications at the C7 position of the deazapurine ring has been exploited to develop fluorescently labeled nucleosides. nih.gov These fluorescent probes can be incorporated into DNA or RNA and used in applications such as DNA sequencing and studying nucleic acid dynamics. nih.gov

The compound itself has been reported to exhibit antifungal activity against plant pathogenic fungi. medchemexpress.com While this specific activity is noteworthy, its broader importance lies in its utility as a foundational molecule for the generation of diverse chemical libraries aimed at discovering new therapeutic agents and biological probes.

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthetic Intermediate | Enables the synthesis of diverse libraries of 6-substituted 7-deazapurine nucleosides for drug discovery. nih.gov |

| Chemical Biology | Enzyme Inhibition Studies | Acts as a probe to study enzymes involved in nucleoside metabolism, such as adenosine kinase. scbt.com |

| Development of Fluorescent Probes | Serves as a scaffold for creating fluorescently labeled nucleosides for applications in molecular biology. nih.gov | |

| Agricultural Science | Antifungal Agent | Demonstrates activity against plant pathogenic fungi. medchemexpress.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 7 Deazapurine Beta D Riboside and Analogues

Glycosylation Strategies for the Formation of the β-D-Riboside Configuration

The creation of the β-D-riboside configuration in 7-deazapurine nucleosides is a stereochemically controlled process that has been approached through several methods. The most prominent among these are the Vorbrüggen glycosylation and anion-base glycosylation techniques. nih.govnih.govresearchgate.netnih.govseela.netnih.govnih.govresearchgate.netresearchgate.net

Vorbrüggen Glycosylation Conditions and Optimizations

The Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction, is a widely employed method for the synthesis of nucleosides. nih.govseela.netnih.govresearchgate.net This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar, catalyzed by a Lewis acid. nih.govrsc.org However, the reactivity of the 7-deazapurine system presents unique challenges. For instance, 6-chloro-7-deazapurine itself has been reported to be unreactive under standard Vorbrüggen conditions. nih.govresearchgate.net To overcome this, modifications such as the introduction of an iodine atom at the 7-position of the deazapurine ring have been successfully implemented. nih.govnih.govresearchgate.net

One study detailed the coupling of 6-chloro-7-iodo-7-deazapurine with perbenzoylated 2-methyl-ribose in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), achieving a 48% yield. nih.govresearchgate.net Another report described the same coupling using TMSOTf and N,O-bis(trimethylsilyl)acetamide (BSA) as activating agents, resulting in a higher yield of 73%. nih.govfrontiersin.org

Role of Silylating Agents and Lewis Acids (e.g., TMSOTf, BSA)

Silylating agents and Lewis acids are pivotal in activating both the nucleobase and the sugar moiety in the Vorbrüggen reaction. nih.govnih.govseela.netnih.govnih.govresearchgate.net N,O-bis(trimethylsilyl)acetamide (BSA) is a common silylating agent used to enhance the nucleophilicity and solubility of the deazapurine base in organic solvents. nih.govrsc.org The silylation of the nucleobase is a crucial first step in the three-step Vorbrüggen process. rsc.org

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid catalyst, facilitating the formation of the key oxycarbenium ion intermediate from the protected ribose. seela.netresearchgate.netrsc.org The combination of BSA and TMSOTf has proven effective in the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, yielding the desired β-D-nucleosides in good yields (73-75%). seela.netresearchgate.net

Solvent Effects and By-product Formation in N-Glycosylation

The choice of solvent can significantly impact the outcome of N-glycosylation reactions. Acetonitrile is a commonly used solvent in Vorbrüggen reactions. nih.govnih.govseela.netnih.gov However, studies have shown that under certain conditions, particularly with weakly reactive nucleobases and in the presence of Lewis acids, the solvent itself can become a competing nucleophile. nih.govnih.gov This can lead to the formation of undesired by-products and lower yields of the target nucleoside. nih.gov For instance, in the synthesis of 7-deaza-2′-methyladenosine, a significant by-product was formed when the reaction was carried out in acetonitrile. nih.govnih.gov An alternative solvent, such as 1,2-dichloroethane, has been suggested to mitigate this issue. frontiersin.org

Anion-Base Glycosylation Approaches

An alternative to the Vorbrüggen method is the nucleobase-anion glycosylation. nih.govresearchgate.net This strategy involves the deprotonation of the nucleobase to form an anion, which then reacts with a protected sugar halide. This method has been successfully employed for the synthesis of 7-halogenated 2-amino-7-deazapurine ribonucleosides. nih.gov For example, 7-halogenated 2-amino-6-chloro-7-deazapurines were glycosylated with 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-alpha-D-ribofuranosyl chloride. nih.gov While effective, this protocol can sometimes suffer from lower coupling yields and require a larger excess of the nucleobase compared to the Silyl-Hilbert-Johnson reaction. seela.net

Stereoselectivity in Glycosidic Bond Formation

Achieving the desired β-anomeric configuration is a critical aspect of nucleoside synthesis. nih.govnih.govresearchgate.net In many glycosylation reactions of 7-deazapurines, the β-anomer is the predominantly formed product. nih.govnih.gov The stereoselectivity of the reaction is influenced by several factors, including the nature of the protecting groups on the sugar, particularly at the C-2 position. buchhaus.ch The use of participating groups, such as acyl groups, at the C-2 position of the ribose can favor the formation of the 1,2-trans-glycoside, which corresponds to the β-anomer in the case of D-ribose. buchhaus.ch

Conformational analysis of the resulting ribonucleosides, often performed using proton NMR coupling constants, has confirmed the preferred S-type conformation of the sugar moiety in solution for several 7-functionalized 7-deazapurine ribonucleosides. nih.govresearchgate.net

Precursor Synthesis and Derivatization of the 7-Deazapurine Base

The starting material for the synthesis of 6-Chloro-7-deazapurine-beta-D-riboside is the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net Commercially available 6-chloro-7-deazapurine is a common precursor. nih.govlookchem.comsigmaaldrich.comtcichemicals.com

To enhance its reactivity in glycosylation reactions, the 7-deazapurine base is often derivatized. A key strategy is halogenation at the 7-position. For instance, 6-chloro-7-deazapurine can be iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) to produce 6-chloro-7-iodo-7-deazapurine. nih.gov This 7-iodo derivative serves as a more reactive substrate for subsequent Vorbrüggen glycosylation. nih.gov

In other approaches, particularly for the synthesis of analogues, the 7-deazapurine ring can be further functionalized. For example, 7-alkynyl derivatives have been prepared from 7-iodonucleosides via palladium-catalyzed Sonogashira cross-coupling reactions. nih.govresearchgate.net Additionally, protecting groups, such as a pivaloyl group on an exocyclic amino function, are often introduced to prevent side reactions during glycosylation. nih.govseela.net

The following tables summarize key findings from various synthetic approaches:

Table 1: Vorbrüggen Glycosylation Conditions for 7-Deazapurine Analogues

| Nucleobase Precursor | Sugar Moiety | Activating Agents | Solvent | Yield | Reference |

| 6-chloro-7-iodo-7-deazapurine | perbenzoylated 2-methyl-ribose | TMSOTf, DBU | Not Specified | 48% | nih.govresearchgate.net |

| 6-chloro-7-iodo-7-deazapurine | perbenzoylated 2-methyl-ribose | TMSOTf, BSA | Not Specified | 73% | nih.govfrontiersin.org |

| 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf, BSA | CH3CN | 73-75% | seela.netresearchgate.net |

| 6-chloro-7-iodo-7-deazapurine | 1,2,3,5-tetra-O-Bz-2-methylribose | BSA, TMSOTf | CH3CN | Not Specified | nih.gov |

Table 2: Anion-Base Glycosylation Example

| Nucleobase Precursor | Sugar Moiety | Base | Solvent | Product | Reference |

| 7-halogenated 2-amino-6-chloro-7-deazapurines | 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-alpha-D-ribofuranosyl chloride | Not Specified | Not Specified | 7-halogenated 2-amino-7-deazapurine ribonucleosides | nih.gov |

Table 3: Precursor Derivatization

| Starting Material | Reagent | Solvent | Product | Reference |

| 6-chloro-7-deazapurine | N-iodosuccinimide (NIS) | DMF | 6-chloro-7-iodo-7-deazapurine | nih.gov |

Halogenation at the 7-Position of 6-Chloro-7-deazapurine

Halogenation at the 7-position of the 6-chloro-7-deazapurine scaffold is a critical step for further functionalization. This process introduces a reactive handle that can be utilized in subsequent cross-coupling reactions.

A common method for this transformation is the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov This reaction can be performed on the commercially available 6-chloro-7-deazapurine to yield 6-chloro-7-iodo-7-deazapurine. nih.gov The reaction is typically carried out at room temperature and can proceed to completion within a few hours, often resulting in a quantitative yield of the desired product after purification by silica (B1680970) gel column chromatography. nih.gov

Similarly, other halogenating agents can be employed to introduce different halogens at the 7-position. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The choice of halogenating agent can be influenced by the desired reactivity of the resulting 7-halo-6-chloro-7-deazapurine intermediate in subsequent reactions. The introduction of these halogens facilitates the synthesis of a variety of 7-substituted deazapurine nucleosides. researchgate.netnih.govacs.org

The table below summarizes the halogenation of 6-chloro-7-deazapurine.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 6-Chloro-7-deazapurine | N-Iodosuccinimide (NIS) | DMF | 6-Chloro-7-iodo-7-deazapurine | Quantitative | nih.gov |

Cross-Coupling Reactions at C6 and C7 Positions

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the C6 and C7 positions of the 7-deazapurine ring system. These reactions are fundamental in the synthesis of diverse libraries of nucleoside analogues with potential biological activities.

Suzuki and Sonogashira Reactions for Functionalization

Suzuki and Sonogashira reactions are prominent examples of palladium-catalyzed cross-coupling reactions extensively used in the functionalization of 7-deazapurine nucleosides. nih.govlibretexts.orgrsc.org

The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate. In the context of 7-deazapurine chemistry, a 7-halo-7-deazapurine derivative can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the 7-position. researchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgyoutube.com This reaction is particularly useful for introducing alkynyl groups at the 7-position of the deazapurine core. For example, 7-iodo-7-deazapurine nucleosides can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 7-alkynyl derivatives. nih.gov These alkynyl-substituted nucleosides can serve as precursors for further transformations.

The table below provides examples of Suzuki and Sonogashira reactions on deazapurine scaffolds.

| Deazapurine Derivative | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 7-Iodo-7-deazapurine nucleoside | Terminal alkyne | Sonogashira | Palladium catalyst, Copper(I) cocatalyst | 7-Alkynyl-7-deazapurine nucleoside | nih.gov |

| 7-Halo-7-deazapurine | Arylboronic acid | Suzuki | Palladium catalyst | 7-Aryl-7-deazapurine | researchgate.net |

C-H Sulfenylation Strategies

Direct C-H sulfenylation offers an alternative and efficient method for the functionalization of 7-deazapurines. This approach avoids the pre-installation of a halogen at the target position. A general method for the copper-catalyzed C-H sulfenylation of 7-deazapurines with aryl or alkyl disulfides has been developed. rsc.org This reaction selectively occurs at the 7-position of the 7-deazapurine ring system. rsc.org

The reaction is typically carried out by heating a mixture of the 7-deazapurine, a disulfide, and a copper(I) iodide (CuI) catalyst in a solvent like DMF under an air atmosphere. rsc.org This method provides a direct route to novel 7-(arylsulfanyl)deazapurine and 7-(alkylsulfanyl)deazapurine derivatives.

The table below summarizes the C-H sulfenylation of 7-deazapurines.

| 7-Deazapurine | Disulfide | Catalyst | Solvent | Temperature | Product | Reference |

| 7-Deazapurine derivative | Aryl or alkyl disulfide | CuI | DMF | 110 °C | 7-(Arylsulfanyl) or 7-(Alkylsulfanyl)deazapurine | rsc.org |

Enzymatic Synthesis Approaches for 7-Deazapurine Ribonucleosides

Enzymatic methods provide a powerful and stereoselective alternative to chemical synthesis for the preparation of 7-deazapurine ribonucleosides. These biocatalytic approaches often proceed under mild reaction conditions and can overcome challenges associated with the formation of isomeric mixtures in chemical glycosylation.

Transglycosylation Reactions using Nucleoside Phosphorylases

Transglycosylation reactions catalyzed by nucleoside phosphorylases (NPs) are a widely used enzymatic strategy for the synthesis of modified nucleosides. mdpi.comresearchgate.netnih.gov In this process, a pentose-1-phosphate donor is generated in situ from a readily available nucleoside, and the enzyme then transfers the ribose or deoxyribose moiety to an acceptor base, in this case, a 7-deazapurine derivative.

Purine (B94841) nucleoside phosphorylase (PNP), particularly from E. coli, has been shown to be an effective biocatalyst for the glycosylation of various 7-deazapurine analogues. mdpi.comthieme-connect.com The reaction typically involves incubating the 7-deazapurine base with a glycosyl donor, such as uridine (B1682114) or 2'-deoxyuridine, in the presence of PNP and uridine phosphorylase (UP). mdpi.com UP first catalyzes the phosphorolysis of the donor nucleoside to generate ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate, which is then utilized by PNP to glycosylate the 7-deazapurine base. mdpi.com

The efficiency of the transglycosylation can be influenced by factors such as the pH of the reaction medium and the specific substrates used. mdpi.com

One-Pot Enzymatic Cascade Transformations

One-pot enzymatic cascade transformations offer a highly efficient and atom-economical approach to nucleoside synthesis. nih.govnih.govrsc.orgsciepublish.comelsevierpure.com These cascades integrate multiple enzymatic steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

For the synthesis of 2'-deoxy-7-deazapurine ribonucleosides, a one-pot system employing three recombinant E. coli enzymes has been developed: ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). thieme-connect.com This cascade starts from 2-deoxy-D-ribose and the target 7-deazapurine base. Ribokinase phosphorylates the sugar, which is then converted to the corresponding 1-phosphate by phosphopentomutase. Finally, PNP catalyzes the transfer of the deoxyribose moiety to the 7-deazapurine base. thieme-connect.com This method has been successfully applied to a range of 8-aza-7-deazapurines. thieme-connect.com

The table below outlines the enzymes involved in a one-pot cascade for 2'-deoxyribonucleoside synthesis.

| Enzyme | Function |

| Ribokinase (RK) | Phosphorylates 2-deoxy-D-ribose |

| Phosphopentomutase (PPM) | Converts the sugar phosphate (B84403) to 2-deoxy-D-ribose-1-phosphate |

| Purine Nucleoside Phosphorylase (PNP) | Transfers the deoxyribose moiety to the nucleobase |

Synthesis of Modified Analogues of this compound

The development of modified analogues of this compound is a significant area of research, aiming to enhance the compound's therapeutic properties. These modifications typically target either the sugar moiety or the nucleobase.

Sugar Moiety Modifications (e.g., 2'-C-methyl, 2'-deoxy-2'-fluoro)

Modifications to the sugar portion of the nucleoside are a key strategy in developing new analogues. Common changes include the introduction of a methyl or fluoro group at the 2' position of the ribose sugar.

One notable synthesis involves creating 2'-deoxy-2'-fluoro-2'-C-methyl ribonucleosides. nih.gov The process starts with 6-chloro-7-iodo-7-deazapurine, which is prepared from the commercially available 6-chloro-7-deazapurine by reacting it with N-iodosuccinimide (NIS) in dimethylformamide (DMF). nih.gov This intermediate is then coupled with a modified sugar, 1-α-bromo-3,5-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methylribose, in the presence of potassium hydroxide (B78521) and tris-[2-(2-methoxyethoxy)]ethylamine (TDA-1) to produce the protected nucleoside. nih.gov The final step involves the removal of the protecting groups to yield the desired 2'-deoxy-2'-fluoro-2'-C-methyl-7-trifluoromethyl-7-deazapurine ribonucleoside. nih.gov

Another approach involves the synthesis of 2'-C-methyl ribonucleosides. The synthesis starts with the same 6-chloro-7-iodo-7-deazapurine intermediate. This is then reacted with 1-α/β-O-benzoyl-2,3,5-tri-O-benzoyl-2'-C-methyl-D-ribose under Vorbrüggen glycosylation conditions to form the β-6-chloro-7-iodo-7-deazapurine-2'-C-methyl-ribonucleoside. nih.gov

The synthesis of 2'-deoxy-2'-fluoro-α-D-arabinofuranosyl bromide derivatives has also been explored. These are then used in nucleobase anion glycosylation, which is regioselective for the pyrrole (B145914) nitrogen and stereoselective for the formation of β-nucleosides. researchgate.net

Table 1: Key Sugar Moiety Modifications and Starting Materials

| Modification | Key Starting Material for Sugar | Glycosylation Condition/Reagent | Resulting Analogue (Protected) |

| 2'-Deoxy-2'-fluoro-2'-C-methyl | 1-α-Bromo-3,5-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methylribose | KOH, TDA-1 | 3,5-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methyl-6-chloro-7-iodo-7-deazapurine ribonucleoside nih.gov |

| 2'-C-Methyl | 1-α/β-O-Benzoyl-2,3,5-tri-O-benzoyl-2'-C-methyl-D-ribose | Vorbrüggen glycosylation | β-6-chloro-7-iodo-7-deazapurine-2'-C-methyl-ribonucleoside nih.gov |

| 2'-Deoxy-2'-fluoro (arabino) | 3,5-di-O-Benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | Nucleobase anion glycosylation | β-nucleoside researchgate.net |

Nucleobase Modifications beyond C6 and C7 (e.g., 2-substitution)

Modifications to the 7-deazapurine nucleobase, other than at the C6 and C7 positions, are another important avenue for creating new analogues. Substitutions at the 2-position of the purine ring system are of particular interest.

A common strategy for synthesizing 2,6-disubstituted 7-deazapurine ribonucleosides begins with the glycosylation of 2-amino-6-chloro-7-deazapurine. d-nb.info This starting material has been found to produce higher yields of the desired nucleoside compared to 2,6-dichloro-7-deazapurine, and the process is reproducible on a larger scale. d-nb.info

Following glycosylation, a series of cross-coupling reactions are employed to introduce various substituents. For instance, the synthesis of 2-arylethynyl-6-hetaryl nucleosides involves diazotization followed by Sonogashira and Suzuki cross-coupling reactions. d-nb.info The synthesis of 2,6-diaryl nucleosides is achieved through two consecutive Suzuki reactions. d-nb.info The sequence of these reactions can be adapted depending on the desired final compound. d-nb.info

Research has also explored the introduction of different functional groups at the 2-position, such as chloro, fluoro, amino, or methyl groups, in 6-(hetero)aryl-7-deazapurine ribonucleosides. researchgate.net These modifications are typically achieved through functional group transformations on a pre-existing 2-substituted nucleoside framework. researchgate.net

Table 2: Synthetic Strategies for 2-Substituted Analogues

| Desired Analogue Type | Initial Nucleobase | Key Reactions |

| 2-Arylethynyl-6-hetaryl nucleosides | 2-Amino-6-chloro-7-deazapurine | Diazotization, Sonogashira coupling, Suzuki coupling d-nb.info |

| 2,6-Diaryl nucleosides | 2-Amino-6-chloro-7-deazapurine | Two consecutive Suzuki couplings d-nb.info |

| 2-Fluoro, 2-chloro, 2-amino, or 2-methyl substituted 6-(hetero)aryl nucleosides | Precursor 2-substituted nucleoside | Functional group transformations researchgate.net |

Biological Activities and Therapeutic Potential of 6 Chloro 7 Deazapurine Beta D Riboside and Its Analogues

Antiviral Research Applications

The 7-deazapurine nucleoside scaffold has been extensively explored for the development of antiviral agents. researchgate.net Modifications to the sugar moiety, in particular, have yielded potent antiviral compounds. nih.gov

Mechanism of Action against Viral RNA Polymerases (RdRp)

The primary antiviral mechanism of many 7-deazapurine nucleoside analogues is the inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov These nucleosides are taken up by cells and are intracellularly phosphorylated to their active triphosphate form. nih.gov This active metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphate, competing for the active site of the viral RdRp. nih.gov

Upon incorporation into the growing viral RNA chain, these analogues can act as non-obligate chain terminators. nih.govcsmres.co.uk The presence of the modified nucleobase or sugar moiety disrupts the subsequent addition of nucleotides, thereby halting viral RNA synthesis. nih.gov Studies with 7-substituted 7-deazaadenine ribonucleoside triphosphates have shown that they can inhibit viral RdRps at micromolar concentrations by being incorporated into the RNA chain and preventing further extension. nih.gov

Efficacy against Specific Viruses (e.g., HCV, Flaviviruses like Zika, Dengue, West Nile, Ebola)

Analogues of 7-deazapurine nucleosides have demonstrated significant efficacy against a range of RNA viruses.

Hepatitis C Virus (HCV): 2'-C-methyl- and 2'-C-methyl-2'-fluororibonucleosides of 7-deazapurine are notable for their potent anti-HCV activities, with several compounds having undergone clinical trials. nih.govresearchgate.net

Flaviviruses: This class of compounds has shown broad-spectrum activity against flaviviruses. nih.gov

Dengue Virus (DENV): A series of 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity. One of the most potent inhibitors identified suppressed DENV RNA levels and protein expression across all four serotypes. nih.gov

West Nile Virus (WNV): 7-deaza-2'-C-methyladenosine has been shown to be a highly effective inhibitor of WNV replication in cell culture. nih.gov In a mouse model of WNV infection, this compound significantly protected against disease progression and mortality. nih.govresearchgate.net

Zika Virus (ZIKV): The broad-spectrum nature of some 7-deazapurine analogues extends to activity against Zika virus. nih.gov

Ebola Virus: While research is ongoing, nucleoside analogues are a key area of investigation for potential Ebola virus inhibitors. umbc.edu The mechanism often involves the inhibition of viral RNA polymerase. csmres.co.uk

Development as Antiviral Agents

The development of 7-deazapurine nucleosides as antiviral agents is an active area of research. Structure-activity relationship (SAR) studies are crucial in optimizing the antiviral potency and selectivity of these compounds. nih.gov For instance, the introduction of small hetaryl groups at the 7-position of 7-deazaadenosine has resulted in compounds with submicromolar antiviral activities. nih.gov

To improve the cellular uptake and phosphorylation of these nucleosides, various prodrug strategies are being explored. nih.gov These approaches aim to enhance the bioavailability and intracellular concentration of the active triphosphate form of the drug. nih.gov

Anticancer Research Applications

In addition to their antiviral properties, 7-deazapurine nucleosides have been investigated for their potential as anticancer agents. nih.gov Several analogues have demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines. researchgate.net

Cytostatic Effects and Antiproliferative Activity

A number of 7-deazapurine nucleoside derivatives have shown significant antiproliferative activity. nih.gov For example, a library of novel hetaryl 7-deazapurine nucleosides exhibited strong cytotoxic activities in the low nanomolar range against cancer cell lines derived from both solid tumors and leukemia. imtm.cz Notably, these compounds were also effective against cell lines with p53 mutations and those resistant to conventional chemotherapeutic agents like taxol and daunorubicin. imtm.cz An important aspect of their potential therapeutic value is their selectivity, as they have shown low cytotoxicity towards normal fibroblasts. imtm.cz

Table 1: Antiproliferative Activity of a 7-deazapurine analogue (AB61)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | > 20 |

| HeLa | Cervical Carcinoma | > 20 |

| HepG2 | Hepatocellular Carcinoma | > 20 |

IC50 values for the analogue AB61 (7a), where a thienyl group is attached to the 7-deazapurine moiety, were found to be greater than 20 µM in the tested cell lines, indicating lower cytotoxic activity for this specific analogue compared to others in the class. nih.gov

Interference with Nucleic Acid Synthesis

The anticancer mechanism of action for many 7-deazapurine nucleosides involves the disruption of nucleic acid synthesis. nih.govbyu.edu After being phosphorylated to their triphosphate form within cancer cells, these analogues can be incorporated into both RNA and DNA. nih.govimtm.cz

Incorporation into RNA: The integration of these modified nucleosides into RNA can lead to the inhibition of protein synthesis (translation). nih.govimtm.cz

Incorporation into DNA: When incorporated into DNA, these analogues can cause DNA damage, ultimately triggering apoptosis. nih.govimtm.cz

Studies have shown that treatment with certain hetaryl 7-deazapurine nucleosides leads to a rapid inhibition of cellular RNA synthesis, while DNA synthesis is less affected. imtm.cz This interference with fundamental cellular processes culminates in the induction of apoptosis in cancer cells. imtm.cz

DNA Reactivity Studies and Platinated Complexes

The biological activity of many nucleoside analogues, including those in the 7-deazapurine class, is often linked to their interaction with nucleic acids. nih.gov These compounds can undergo intracellular phosphorylation to form their corresponding 5'-mono-, di-, and triphosphates. aacrjournals.org The resulting nucleotide analogues can then act as substrates for DNA and RNA polymerases. researchgate.netnih.gov Incorporation of these modified nucleosides into DNA or RNA can disrupt normal cellular processes, leading to DNA damage and inhibition of protein synthesis. nih.govresearchgate.net Specifically for 7-hetaryl-7-deazaadenosines, a class of compounds closely related to 6-Chloro-7-deazapurine-beta-D-riboside, activation via phosphorylation in cancer cells leads to their incorporation into both RNA, causing inhibition of proteosynthesis, and DNA, resulting in DNA damage. nih.govresearchgate.net The replacement of the N7 atom with a carbon atom in the purine (B94841) ring, a defining feature of 7-deazapurines, can lead to derivatives with altered base-pairing properties and better binding to enzymes. nih.gov

The potential of using nucleoside analogues as targeting vectors for platinum-based drugs has also been explored. Platinum complexes are known to exert their anticancer effects by forming adducts with DNA. The concept involves tethering a platinum(II) moiety to a nucleoside analogue to enhance its delivery or modulate its activity. While research into platinated complexes of this compound is not extensively detailed, studies on related structures provide insight. For instance, a tethered complex of tubercidin, a closely related 7-deazaadenosine analogue, with platinum(II) was synthesized and studied. researchgate.net Although this complex was capable of reacting with purine residues similarly to cisplatin, its cytotoxic activity against cancer cell lines was found to be weak. researchgate.net Other studies have described the design and synthesis of platinum(II) complexes with ligands derived from thiophene, which were shown to bind with calf thymus DNA, likely through a partial intercalative mode. nih.gov These studies support the principle of creating metal-nucleoside conjugates to modulate DNA interaction.

Cell Line Specificity and Cytotoxicity Profiling

The cytotoxicity of 7-deazapurine nucleosides can vary significantly depending on their specific substitutions and the cell line being tested. While some analogues show broad and potent cytotoxic effects, others are notably non-cytotoxic. For example, a study on a series of 2-substituted 6-(hetero)aryl-7-deazapurine ribonucleosides found them to be non-cytotoxic. nih.govmerckmillipore.com This low cytotoxicity is a desirable trait when developing targeted therapies, such as those aimed at microbial enzymes rather than mammalian cells. nih.gov

In contrast, other 7-deazapurine derivatives exhibit powerful anticancer activity. Tubercidin, an adenosine (B11128) analogue, demonstrates potent cytotoxicity against a range of cancer cell lines, including P388, A549, HeLa, A375, and WM266. wikipedia.orgresearchgate.net It shows selective and strong cytotoxicity against Small-Cell Lung Cancer (SCLC) cell lines (DMS 53 and DMS 114) at low micromolar concentrations with minimal impact on normal bronchial cells. wikipedia.org Another potent derivative, 7-(2-Thienyl)-7-deazaadenosine (known as AB61), displays nanomolar IC50 values against various cancer cell lines, including A549, CCRF-CEM, HCT116, and K-562. aacrjournals.org A key finding for AB61 was its selectivity; its IC50 values against normal lung (MRC-5) and foreskin (BJ) fibroblasts were two to five orders of magnitude higher than against cancer cell lines. aacrjournals.org This selectivity was attributed to the inefficient phosphorylation of the compound in normal fibroblasts. aacrjournals.org

The following table summarizes the cytotoxic activities of related 7-deazapurine nucleosides against various cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Tubercidin | DMS 53 | Small-Cell Lung Cancer | 0.19 |

| DMS 114 | Small-Cell Lung Cancer | 0.14 | |

| AB61 | A549 | Lung Carcinoma | <1 |

| CCRF-CEM | Leukemia | <1 | |

| HCT116 | Colorectal Carcinoma | <1 | |

| K-562 | Myelogenous Leukemia | <1 | |

| MRC-5 | Normal Lung Fibroblast | >10 | |

| BJ | Normal Foreskin Fibroblast | >10 | |

| Data presented is for analogous compounds, not this compound itself. |

Antifungal Activity

This compound has been identified as a nucleoside derivative with notable antifungal properties. medchemexpress.comglpbio.com Research has shown its effectiveness specifically against several plant pathogenic fungi. medchemexpress.com This activity highlights a potential application in agricultural science as a crop protection agent.

Studies have demonstrated that at a concentration of 20 parts per million (ppm), this compound effectively inhibits the growth of several fungal species. medchemexpress.com The targeted fungi are responsible for significant diseases in various crops.

The table below details the specific plant pathogenic fungi that are susceptible to this compound.

| Fungal Species | Common Disease Caused |

| Cochliobolus miyabeanus | Brown spot of rice |

| Pyricularia oryzae | Rice blast |

| Colletotrichum lagenarium | Anthracnose in cucurbits |

| Phytophthora infestans | Late blight of potato and tomato |

Antimycobacterial Activity

Given the selective and potent inhibition of Mycobacterium tuberculosis adenosine kinase (Mtb ADK) by 7-deazapurine ribonucleosides, these compounds have been extensively evaluated for their potential as antimycobacterial agents. nih.govresearchgate.net However, the translation of potent enzyme inhibition into effective whole-cell activity has proven complex.

Despite strong inhibition of the target enzyme, the antimycobacterial activity of many of these compounds against live M. tuberculosis was found to be only moderate. nih.gov Similarly, most of the tested nucleoside analogues were inactive in a whole-cell assay measuring the growth inhibition of Mycobacterium bovis. researchgate.net This discrepancy between enzyme inhibition and cellular activity is thought to be due to several factors. One major hurdle may be poor uptake of the compounds through the complex and lipid-rich mycobacterial cell wall. nih.gov Another possibility is that the bacteria can bypass the inhibited salvage pathway by utilizing the parallel de novo biosynthesis pathway for adenosine monophosphate, thus circumventing the drug's effect. nih.gov In contrast to the broader trend, one specific analogue, 6-Methyl-7-deazapurine ribonucleoside, was identified as a potent antimycobacterial agent, indicating that subtle structural modifications can significantly impact whole-cell efficacy. researchgate.net

Interaction with G Protein-Coupled Receptors (GPCRs)

Recent research has revealed that purine-based nucleoside analogues can exhibit unexpected binding affinities for G protein-coupled receptors (GPCRs) that are not their classical purinergic targets. This has opened new avenues for exploring the therapeutic potential of these compounds. Investigations into 7-deazapurine derivatives, including analogues of this compound, have shown that modifications at the C7 and N6 positions can lead to significant interactions with various GPCRs, such as serotonin (B10506) and opioid receptors. nih.gov

A study involving a library of novel 7-deazaadenosine and pyrazolo[3,4-d]pyrimidine riboside analogues with dual modifications at the C7 and N6 positions demonstrated notable affinity for several nonpurinergic GPCRs. nih.gov These findings indicate that the 7-deazapurine scaffold can serve as a template for developing modulators of these important receptor families.

Specifically, certain synthesized analogues displayed micromolar and even submicromolar affinity for receptors such as the 5-hydroxytryptamine (5-HT)2B, κ-opioid (KOR), and σ1/2 receptors. nih.gov For instance, an analogue featuring a 7-CF3 group and an N6-benzyl substituent, compound 8a , showed a Kᵢ value of 0.50 μM for the 5-HT2B receptor and 1.0 μM for the 5-HT6 receptor. nih.gov Another compound, 7a , which has a 7-ethynyl group combined with an N6-benzyl substituent, exhibited moderate affinity for σ1/σ2 receptors. nih.gov Interestingly, the cyclized version of 7a , compound 15a , lost its affinity for σ receptors but gained selective affinity for the 5-HT1D receptor with a Kᵢ of 2.6 μM. nih.gov

These results underscore the potential of dual N6/C7-substituted 7-deazapurine ribonucleosides as starting points for the development of novel ligands for nonpurinergic GPCRs. nih.gov

The exploration of dual substitutions at the C7 and N6 positions of the 7-deazapurine core has provided valuable insights into the structure-activity relationships (SAR) governing receptor selectivity. The nature of the substituent at both positions plays a crucial role in determining the binding affinity and selectivity profile of the analogues. nih.gov

The development of compound 8a , with a 7-CF3 and an N6-benzyl group, and its submicromolar affinity for the 5-HT2B receptor prompted further investigation into the effects of different substituted benzyl groups at the N6 position (compounds 8b–g ). nih.gov This systematic modification allows for a detailed analysis of how electronic and steric properties of the substituents influence receptor interaction.

The data gathered from these analogues suggests that the 7-deazapurine nucleoside framework is a versatile scaffold for creating diverse molecules with specific GPCR modulating activities. nih.gov

Interactive Data Table: GPCR Affinity of Selected 7-Deazapurine Analogues

| Compound | C7-Substituent | N6-Substituent | Receptor Target | Affinity (Kᵢ, μM) |

| 7a | Ethynyl (B1212043) | Benzyl | σ1/σ2 | Moderate |

| 8a | CF₃ | Benzyl | 5-HT₂B | 0.50 |

| 8a | CF₃ | Benzyl | 5-HT₆ | 1.0 |

| 15a | (Cyclized Ethynyl) | Benzyl | 5-HT₁D | 2.6 |

Structure Activity Relationship Sar Studies of 6 Chloro 7 Deazapurine Beta D Riboside Analogues

Influence of Substituents at the C6 Position on Biological Activity

The C6 position of the 7-deazapurine ring is a key site for modification, and the nature of the substituent at this position significantly influences the biological activity of the resulting analogues. A variety of substituents, including alkyl, aryl, and heteroaryl groups, have been introduced at this position, leading to compounds with diverse pharmacological profiles, including cytostatic, antimycobacterial, and enzyme-inhibitory activities. nih.govrsc.org

For instance, a series of 6-(hetero)aryl- or 6-methyl-7-deazapurine ribonucleosides have been synthesized and evaluated for their biological activities. nih.gov These studies revealed that while some of these compounds were potent inhibitors of Mycobacterium tuberculosis adenosine (B11128) kinase (ADK), they showed only moderate antimycobacterial activity against the whole cells. nih.gov This suggests that factors such as cell wall penetration may limit their efficacy. nih.gov Interestingly, 6-methyl-7-deazapurine ribonucleoside itself was identified as a potent antimycobacterial agent. rsc.org

Furthermore, the introduction of alkoxy groups at the C6 position of 7-methyl-7-deazapurine ribonucleosides has led to compounds with significant antiparasitic activity against Trypanosoma brucei, the causative agent of sleeping sickness. uochb.cz These 6-alkoxy derivatives displayed inhibitory activity at nanomolar concentrations with low toxicity, highlighting the therapeutic potential of modifying the C6 position. uochb.cz

In the context of cytostatic activity, 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides have shown promising results. researchgate.net The nature of both the C6 and C7 substituents plays a crucial role in determining the potency and selectivity of these compounds. researchgate.net

| C6-Substituent | Biological Activity | Target Organism/Cell Line | Reference |

| Methyl | Potent antimycobacterial agent | Mycobacterium bovis | rsc.org |

| (Hetero)aryl | Potent and selective inhibitors of adenosine kinase | Mycobacterium tuberculosis | nih.gov |

| Alkoxy | Potent antiparasitic activity (nanomolar inhibition) | Trypanosoma brucei | uochb.cz |

| Amino | Variable cytostatic activity depending on other substitutions | Cancer cell lines | researchgate.net |

Role of Modifications at the C7 Position

The C7 position of the 7-deazapurine nucleus offers a valuable handle for modifying the biological activity of these nucleosides. The introduction of a carbon atom instead of nitrogen at this position not only alters the electronic properties of the purine (B94841) ring system but also allows for the attachment of various substituents. nih.gov This has been exploited to generate a wide array of analogues with potent antiviral, anticancer, and antiparasitic activities. nih.govnih.govresearchgate.net

A significant body of research has focused on the introduction of aryl, heteroaryl, and ethynyl (B1212043) groups at the C7 position. For example, 7-(het)aryl-7-deazaadenosines have emerged as a promising class of cytostatic agents. nih.gov Their mechanism of action involves phosphorylation within cancer cells and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov The anti-trypanosomal activity of 7-substituted-7-deazaadenosines has also been demonstrated, with a 7-(4-chlorophenyl) substituted analogue showing complete suppression of T. cruzi parasitemia in vivo. researchgate.net

The introduction of an ethynyl group at the C7 position has been shown to confer significant cytotoxic activity. researchgate.net Similarly, 7-deazaadenosine nucleosides with small hetaryl groups at position 7 have exhibited (sub)micromolar antiviral activities, although often accompanied by significant cytotoxicity. acs.org In contrast, analogues with bulkier heterocycles at C7 were found to be less toxic while retaining their antiviral activity. acs.org

Modifications with fluorine at the C7 position have also been explored. 7-Fluoro-7-deazapurine ribonucleoside showed improved anti-cancer activity and reduced cytotoxicity compared to its parent compound, tubercidin. nih.gov Furthermore, combining a C7 modification with a substitution at the N6 position has led to the discovery of non-cytotoxic nucleosides with affinity for G protein-coupled receptors (GPCRs), such as serotonin (B10506) and opioid receptors. nih.gov For instance, an analogue with a 7-CF3 group and an N6-benzyl substituent displayed submicromolar affinity for the 5-HT2B receptor. nih.gov

| C7-Substituent | Biological Activity | Target/Organism | Reference |

| (4-Chlorophenyl) | Potent anti-trypanosomal activity | Trypanosoma cruzi | researchgate.net |

| Ethynyl | Significant cytotoxic and antiviral activity | Cancer cell lines, RNA viruses | researchgate.netacs.org |

| Furyl | Significant cytotoxic, antimicrobial, and anti-HCV activity | Cancer cell lines, M. bovis, HCV | nih.gov |

| Fluoro | Improved anti-cancer activity, reduced cytotoxicity | Cancer cell lines | nih.gov |

| Trifluoromethyl | Affinity for G protein-coupled receptors | 5-HT2B receptor | nih.gov |

| Vinyl | Promising anti-HCV activity | Hepatitis C virus | nih.gov |

Impact of Sugar Moiety Modifications on Potency and Selectivity

Modifications of the ribose sugar moiety are a cornerstone of nucleoside analogue design, profoundly impacting their potency, selectivity, and metabolic stability. In the realm of 7-deazapurine ribonucleosides, alterations to the sugar have been instrumental in developing potent antiviral agents, particularly against hepatitis C virus (HCV). nih.govnih.gov

One of the most significant modifications is the introduction of a methyl group at the 2'-carbon position (2'-C-methyl). 7-Deaza-2'-C-methyladenosine has been identified as a potent inhibitor of HCV replication with low cellular toxicity and excellent pharmacokinetic properties. nih.gov The 7-deaza modification, in combination with the 2'-C-methyl group, leads to a significant enhancement in inhibitory potency against the HCV RNA-dependent RNA polymerase (RdRp). nih.gov This synergistic effect highlights the importance of combining base and sugar modifications. While 7-deaza-2'-C-methyladenosine is a potent inhibitor, the corresponding guanosine (B1672433) analogue, 7-deaza-2'-C-methylguanosine, does not inhibit HCV replication in cell culture, likely due to poor cellular penetration or metabolism. nih.gov

The introduction of a fluorine atom at the 2'-position, often in combination with a 2'-C-methyl group (2'-deoxy-2'-fluoro-2'-C-methyl), has also yielded highly potent inhibitors of HCV replication. nih.gov These sugar-modified 7-deazapurine nucleosides have demonstrated significant anti-HCV activity, with several compounds advancing to clinical trials. nih.gov The fluorine atom can influence the sugar conformation, which in turn affects how the nucleoside interacts with its target enzyme. rsc.org

Furthermore, the synthesis of 4'-C-methyl derivatives of 7-deazapurine ribonucleosides has been explored. These compounds have shown antiviral activity against HCV and Dengue viruses at micromolar concentrations, albeit with low cytotoxicity. nih.gov

| Sugar Modification | Biological Activity | Target/Organism | Reference |

| 2'-C-Methyl | Potent inhibitor of HCV replication | Hepatitis C virus | nih.gov |

| 2'-Deoxy-2'-fluoro-2'-C-methyl | Highly potent inhibitors of HCV replication | Hepatitis C virus | nih.gov |

| 4'-C-Methyl | Antiviral activity against HCV and Dengue viruses | Hepatitis C virus, Dengue virus | nih.gov |

| 2'-Deoxy-2'-fluoro-β-D-arabino | Moderate cytostatic effects | Cancer cell lines | researchgate.net |

Effects of Stereochemistry (e.g., β-D vs. β-L-ribonucleosides)

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogues. The vast majority of biologically active nucleosides, both natural and synthetic, possess the β-D-ribofuranosyl configuration. This is because the enzymes that metabolize nucleosides, such as kinases and polymerases, are highly stereospecific.

In the case of 7-deazapurine nucleosides, the β-D anomer is generally the more active form. For instance, studies on 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides have shown that while both α and β anomers can be synthesized, the biological activity is often associated with the β-isomer. nih.gov However, an unusual α-form of a 7-carbomethoxyvinyl substituted nucleoside demonstrated good anti-HIV-1 activity. nih.gov This suggests that while the β-configuration is generally preferred, the α-anomer can sometimes exhibit unexpected biological activity, warranting further investigation.

The conformation of the sugar ring (North (N) vs. South (S)) also plays a crucial role in the interaction of the nucleoside with its biological target. The synthesis of conformationally locked nucleoside analogues, such as (S)- and (N)-methanocarba derivatives, has been a valuable tool for probing these interactions. nih.govacs.org Studies on (S)- and (N)-methanocarba-7-deazaadenosine analogues as inhibitors of human adenosine kinase (AdK) have shown that both can be potent inhibitors. nih.govacs.org This indicates that the enzyme can accommodate both sugar conformations, although subtle differences in binding and activity can be observed.

While comprehensive SAR studies directly comparing β-D and β-L-ribonucleosides of 6-chloro-7-deazapurine are limited in the provided search results, the general principle in nucleoside chemistry is that L-enantiomers are often significantly less active or inactive compared to their D-counterparts due to the stereospecificity of biological targets. However, L-nucleosides have occasionally shown interesting biological profiles, sometimes with reduced toxicity.

| Stereochemical Feature | Impact on Biological Activity | Example | Reference |

| β-D-Ribofuranosyl | Generally the more biologically active anomer | Most active 7-deazapurine nucleosides | nih.gov |

| α-D-Ribofuranosyl | Usually less active, but can exhibit unexpected activity | An α-form of a 7-carbomethoxyvinyl substituted nucleoside showed good anti-HIV-1 activity | nih.gov |

| (S)-Methanocarba | Can produce potent inhibitors of human adenosine kinase | (S)-methanocarba-7-deazaadenosine analogues | nih.govacs.org |

| (N)-Methanocarba | Can also produce potent inhibitors of human adenosine kinase | (N)-methanocarba-7-deazaadenosine analogues | nih.govacs.org |

Correlation of Structural Features with Specific Biological Targets

The biological activity of 6-chloro-7-deazapurine-beta-D-riboside analogues is intimately linked to their interaction with specific molecular targets. SAR studies have been crucial in identifying the structural features that govern the potency and selectivity of these compounds for various enzymes and receptors.

Adenosine Kinase (ADK): Many 7-deazapurine nucleosides are potent inhibitors of ADK, an enzyme that plays a key role in regulating intracellular adenosine levels. nih.gov Both human and Mycobacterium tuberculosis (MTB) ADK have been targeted with these compounds. nih.govrsc.org 6-Alkyl-, 6-aryl-, or 6-hetaryl-7-deazapurine ribonucleosides have been identified as potent inhibitors of either human or MTB ADK. rsc.org Interestingly, some derivatives bearing bulky substituents at position 6 were found to be non-cytotoxic but selectively inhibited MTB ADK, suggesting a potential avenue for developing novel anti-tuberculosis agents. rsc.org

Viral Polymerases: The antiviral activity of many 7-deazapurine nucleosides stems from their ability to inhibit viral RNA-dependent RNA polymerases (RdRps). acs.org This is particularly true for analogues designed to treat HCV infection. nih.gov The 5'-triphosphate form of these nucleosides acts as a competitive inhibitor of the natural nucleotide, and its incorporation into the growing RNA chain can lead to chain termination. acs.org The combination of a 7-deaza modification with a 2'-C-methyl group on the ribose has been shown to significantly enhance the inhibitory potency against HCV RdRp. nih.gov

G Protein-Coupled Receptors (GPCRs): While purine nucleosides are the endogenous ligands for purinergic receptors, modifications to the 7-deazapurine scaffold have yielded compounds with affinity for other GPCRs. nih.gov Dual modification at the C7 and N6 positions has been shown to produce non-cytotoxic nucleosides with micromolar and submicromolar affinity for serotonin (5-HT) and κ-opioid (KOR) receptors. nih.gov For example, an analogue with a 7-CF3 group and an N6-benzyl substituent was a potent ligand for the 5-HT2B receptor. nih.gov

| Structural Feature | Biological Target | Effect | Reference |

| 6-Bulky substituent | Mycobacterium tuberculosis Adenosine Kinase (MTB ADK) | Selective inhibition | rsc.org |

| 7-Deaza modification + 2'-C-methyl ribose | Hepatitis C Virus RNA-dependent RNA Polymerase (HCV RdRp) | Enhanced inhibitory potency | nih.gov |

| Dual C7-CF3 and N6-benzyl substitution | 5-HT2B Receptor | Submicromolar affinity | nih.gov |

| 7-(Hetaryl) substitution | Multiple (e.g., kinases, polymerases) | Cytostatic activity via incorporation into RNA/DNA | nih.gov |

Mechanistic Investigations of 6 Chloro 7 Deazapurine Beta D Riboside S Biological Actions

Cellular Uptake and Intracellular Fate of Nucleoside Analogues

As a nucleoside analog, the cellular uptake of 6-Chloro-7-deazapurine-beta-D-riboside is anticipated to occur via nucleoside transporters embedded in the cell membrane. These transporters are responsible for the influx of natural purine (B94841) and pyrimidine (B1678525) nucleosides required for nucleic acid synthesis and other metabolic processes. Once inside the cell, its fate is largely determined by subsequent enzymatic modifications. Its structural similarity to adenosine (B11128) suggests that it can be recognized by cellular enzymes, though the modifications, such as the 6-chloro and 7-deaza substitutions, influence its metabolic processing and ultimate biological activity. The 7-deaza modification, in particular, enhances its stability by protecting it from deglycosylation by purine nucleoside phosphorylase (PNP), thereby prolonging its intracellular presence and potential for therapeutic action.

Phosphorylation and Activation Pathways

For many nucleoside analogs, phosphorylation is a critical activation step. This process, catalyzed by nucleoside kinases, converts the nucleoside into its corresponding nucleotide (mono-, di-, and triphosphate) forms. In the case of this compound, it is a known inhibitor of adenosine kinase (ADK). scbt.comscbt.com This suggests that it interacts with ADK and likely undergoes phosphorylation to its monophosphate form. This initial phosphorylation is often the rate-limiting step in the activation cascade.

Subsequent phosphorylation events, carried out by other cellular kinases, would lead to the formation of the di- and triphosphate derivatives. These activated forms are the primary mediators of the compound's biological effects. The efficiency of this phosphorylation cascade is a key determinant of the compound's potency.

Interactions with Nucleic Acids (DNA/RNA)

The triphosphate derivative of this compound can act as a substrate for DNA and RNA polymerases. By mimicking natural nucleoside triphosphates (like ATP), it can be incorporated into growing nucleic acid chains. This incorporation can disrupt the normal process of DNA replication and RNA transcription in several ways:

Chain Termination: The modified sugar or base structure of the analog, once incorporated, may prevent the addition of the next nucleotide, leading to the termination of the growing nucleic acid chain.

Altered Conformation: The presence of the analog within the DNA or RNA strand can alter the local structure and stability of the nucleic acid. The 7-deaza substitution, for instance, modifies the hydrogen bonding pattern in the major groove of DNA. cymitquimica.com

Inhibition of Polymerases: The triphosphate analog can also act as a competitive inhibitor of polymerases, binding to the active site without being incorporated, thereby blocking the binding of the natural substrate.

These interactions with nucleic acid synthesis pathways are a cornerstone of the antiviral and anticancer potential of many nucleoside analogs. cymitquimica.com

Modulation of Enzyme Activity and Protein Binding

Beyond its effects on nucleic acid synthesis, this compound and its phosphorylated metabolites can modulate the activity of various enzymes and bind to other proteins. As a known adenosine kinase inhibitor, it directly interferes with the function of this key enzyme in purine metabolism. scbt.comscbt.com This inhibition can lead to an accumulation of adenosine, which has its own wide-ranging physiological effects.

Furthermore, the triphosphate form can compete with ATP for the active sites of numerous ATP-dependent enzymes, such as protein kinases, which are crucial for cellular signaling pathways. By binding to these enzymes, it can either inhibit or, in some cases, ectopically activate them, leading to a cascade of downstream effects on cellular processes like proliferation, differentiation, and apoptosis.

Elucidation of Molecular Targets beyond Adenosine Kinases

While adenosine kinase is a primary target, research suggests that the biological effects of this compound and related compounds are not limited to this interaction. The 7-deazapurine scaffold is a versatile platform for developing inhibitors of various other enzymes. For instance, derivatives of 7-deazapurine have been shown to inhibit other kinases and enzymes involved in cellular metabolism and signaling. The broad biological activity profile, including antifungal and potential anticancer effects, points towards a multi-targeted mechanism of action. medchemexpress.com Identifying these additional molecular targets is an active area of research and is crucial for a comprehensive understanding of the compound's pharmacological profile and for the development of more selective and potent therapeutic agents.

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Characterization and Interaction Studies

The definitive identification and structural elucidation of 6-Chloro-7-deazapurine-beta-D-riboside and its intermediates rely on a combination of powerful spectroscopic techniques. These methods are essential for confirming the molecular structure, assessing purity, and studying interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the precise three-dimensional structure of nucleoside analogs. While complete spectral data for this compound is not detailed in readily available literature, the characterization of its immediate synthetic precursors, such as 6-chloro-7-iodo-7-deazapurine, provides a clear blueprint for the methods used. For instance, ¹H and ¹³C NMR are used to assign the chemical shifts of all proton and carbon atoms in the molecule. nih.gov In a typical analysis of a related compound, spectra were recorded on a 400 MHz instrument using deuterated methanol (B129727) (CD₃OD) as the solvent. nih.gov The resulting data, including chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz, allow for the unambiguous assignment of the purine-like base and the ribose sugar moieties, confirming the β-anomeric configuration.

Mass Spectrometry-Electrospray Ionization (MS-ESI): MS-ESI is critical for verifying the molecular weight and elemental composition of the compound. This soft ionization technique is ideal for polar molecules like nucleosides, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, with a molecular formula of C₁₁H₁₂ClN₃O₄, the expected monoisotopic mass is approximately 285.0516 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) is often employed to confirm this mass with high precision, which serves as a definitive confirmation of the compound's elemental formula. nih.gov For example, the MS-ESI⁺ analysis of the precursor 6-chloro-7-iodo-7-deazapurine yielded an m/z of 280, corresponding to its [M+H]⁺ ion. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for studying the conformation of chiral molecules like nucleosides and their interactions with biological targets such as enzymes or nucleic acids. It measures the differential absorption of left- and right-circularly polarized light, which can provide information on the glycosidic bond conformation (syn vs. anti) and any conformational changes that occur upon binding to a macromolecule. However, specific studies utilizing CD spectroscopy for the analysis of this compound are not prominently featured in the reviewed scientific literature.

| Technique | Application in Compound Analysis | Typical Data/Findings |

|---|---|---|

| NMR Spectroscopy | Structural elucidation and confirmation. | Chemical shifts (ppm) and coupling constants (Hz) for proton (¹H) and carbon (¹³C) nuclei. |

| MS-ESI | Molecular weight verification and formula confirmation. | Mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺. For this compound, the accurate mass is 285.0516. lgcstandards.com |

| Circular Dichroism (CD) | Analysis of chirality, molecular conformation, and binding interactions. | Differential absorbance (ΔA) as a function of wavelength. (Data not available in searched literature). |

In Vitro Biological Activity Assays

To understand the biological effects of this compound, a variety of in vitro assays are utilized. These tests are designed to measure the compound's impact on cell health, its potential as an antiviral or enzyme inhibitor, and its interactions with specific cellular receptors.

Cell Viability and Proliferation Assays (e.g., MTT assay)

These assays are fundamental for determining the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability. While specific MTT assay data for this compound is not detailed, studies on closely related 7-deazapurine ribonucleosides have assessed their cytotoxic effects in various cell lines. For example, cytotoxicity of analogs has been evaluated in human peripheral blood mononuclear (PBM) cells, human lymphoblastoid (CEM) cells, African Green Monkey kidney (Vero) cells, and human liver cancer (HepG2) cells. chemimpex.com Some 2- and 6-substituted 7-deazapurine ribonucleosides have been found to be non-cytotoxic, which is a desirable characteristic for therapeutic development. akonscientific.com

Antiviral Replicon Assays

Replicon systems are powerful tools for screening antiviral compounds. They are genetically engineered sub-genomic viral sequences that can replicate within host cells without producing infectious virus particles, making them a safe and effective screening platform. Analogs derived from 6-chloro-7-deazapurine have been evaluated for antiviral activity using replicon assays for a range of RNA viruses, including Hepatitis C virus (HCV), Ebola virus, and Zika virus. chemimpex.com Furthermore, broader studies on 7-substituted 7-deazapurine ribonucleosides have demonstrated that this class of compounds can exhibit significant antiviral activity against viruses such as Dengue, tick-borne encephalitis, and West Nile virus. sigmaaldrich.com

Enzyme Inhibition Assays

Given that many nucleoside analogs function by inhibiting key cellular or viral enzymes, direct enzyme inhibition assays are crucial. This compound is identified as an inhibitor of adenosine (B11128) kinase (ADK). nih.govlgcstandards.com Specific assays are performed to quantify the potency of this inhibition, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Research on the broader class of 6-substituted 7-deazapurine ribonucleosides has shown that these compounds can be potent and selective inhibitors of adenosine kinase from Mycobacterium tuberculosis (MTB) with less activity against the human isoform. akonscientific.com This selectivity is a critical finding for the development of targeted antimicrobial agents.

Radioligand Binding Screens for GPCRs

To explore the broader pharmacological profile of a compound, it can be screened against a panel of G-protein coupled receptors (GPCRs). Radioligand binding assays are used to determine if a compound can displace a known radioactive ligand from its receptor, indicating affinity for that receptor. While this compound itself has not been extensively profiled in this manner, a study on dual N⁶/C⁷-substituted 7-deazapurine ribonucleosides investigated their affinity for a panel of GPCRs. This research revealed that combining modifications at these positions could yield compounds with micromolar and submicromolar affinity for various GPCRs, including the 5-hydroxytryptamine (serotonin) 2B receptor and the κ-opioid receptor. This demonstrates the potential for this chemical scaffold to interact with GPCRs.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely used to study apoptosis (programmed cell death), a potential outcome of treatment with cytotoxic nucleoside analogs. Key apoptotic events that can be measured include cell shrinkage (detected by changes in forward and side light scatter), caspase enzyme activation (using fluorescently labeled inhibitors like FLICA), and changes to the plasma membrane, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V binding). Although it is a standard method for evaluating compounds that affect cell viability, specific studies employing flow cytometry to analyze apoptosis induced by this compound were not identified in the searched literature.

| Assay Type | Purpose | Relevance to this compound |

|---|---|---|

| Cell Viability (MTT) | Measures cytotoxicity and effects on cell proliferation. | Related analogs have been tested in multiple cancer and normal cell lines. chemimpex.com |

| Antiviral Replicon | Screens for inhibition of viral replication in a safe format. | Derivatives have been tested against HCV, Ebola, and Zika virus replicons. chemimpex.com |

| Enzyme Inhibition | Quantifies the potency of inhibition against a specific enzyme target. | Identified as an adenosine kinase (ADK) inhibitor; analogs show selectivity for mycobacterial ADK over human ADK. akonscientific.com |

| Radioligand Binding | Determines affinity for specific receptors (e.g., GPCRs). | Related C7-substituted analogs show affinity for serotonin (B10506) and opioid receptors. |

| Flow Cytometry | Analyzes cellular events, particularly apoptosis. | A standard method for this class of compounds, though specific data for this molecule is not available. |

Plaque-Forming Assays for Viral Load Assessment

Plaque-forming assays are a cornerstone in virology for quantifying infectious virus particles. While specific plaque assay data for this compound is not extensively detailed in the public domain, the methodology is fundamental to assessing the antiviral activity of nucleoside analogs. This assay typically involves infecting a confluent monolayer of host cells with a serially diluted virus sample. An overlay, usually a semi-solid medium, is then applied to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted. The reduction in the number or size of plaques in the presence of the test compound, compared to an untreated control, provides a quantitative measure of its antiviral efficacy.

In studies of related 7-deazapurine nucleoside derivatives, such as those targeting the dengue virus, plaque reduction assays are instrumental. For instance, a potent inhibitor from this class, compound 6e, was identified through assays that measured the reduction in viral RNA levels and the expression of viral proteins like the DENV E protein. Such assays are critical for determining the 50% effective concentration (EC₅₀), a key parameter indicating the potency of an antiviral agent.

Although primarily a virological tool, the principles of assessing inhibitory activity in a localized manner are adaptable. For example, in the context of the reported antifungal activity of this compound against plant pathogenic fungi like Cochliobolus miyabeanus and Pyricularia oryzae, similar growth inhibition assays on solid media are employed to determine its efficacy. medchemexpress.com

Crystallographic Studies for Molecular Basis of Inhibition

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful predictive tools in drug discovery, complementing experimental data by providing a dynamic view of molecular interactions. These methods can be used to model the binding of ligands like this compound to their target enzymes, predict binding affinities, and understand the conformational changes that occur upon binding.

For the broader class of 7-deazapurine nucleoside analogs, computational studies have been instrumental. For instance, in the investigation of 7-deazapurine- and 8-aza-7-deazapurine-locked nucleic acid analogues, thermodynamic parameters and computational chemistry were employed to analyze the glycosidic torsion angle (χ). acs.orgacs.org These studies revealed that an inappropriate torsion angle in the 8-aza-7-deazapurine analogues leads to destabilization of the duplex formation, highlighting the critical role of the nucleobase's rotational angle in binding affinity. acs.orgacs.org

Furthermore, molecular modeling has been used to guide the design of novel analogs. Studies on C-7 propyne (B1212725) analogs of 7-deaza-dG and 7-deaza-dA suggested that the propyne group could occupy a similar space to that in other modified nucleosides upon forming a DNA/RNA double helix, a hypothesis that can be rigorously tested and refined through MD simulations. oup.com

Prodrug Strategies for Enhanced Activity and Delivery

Prodrug strategies are a key approach to improve the pharmaceutical properties of nucleoside analogs, which often suffer from poor bioavailability and inefficient conversion to their active triphosphate form within the cell. nih.govresearchgate.net These strategies involve chemically modifying the nucleoside to create an inactive precursor that is converted into the active drug in vivo.

For 7-deazapurine nucleosides, various prodrug approaches have been explored. nih.govresearchgate.net One of the most prominent is the ProTide technology, which masks the monophosphate of the nucleoside as a phosphoramidate. nih.gov This strategy aims to bypass the often rate-limiting initial phosphorylation step catalyzed by cellular kinases and to improve cell membrane permeability. However, the application of the ProTide approach to 6-hetaryl-7-deazapurine ribonucleosides resulted in a decrease in cytotoxic activity compared to the parent nucleosides, potentially due to cellular efflux of the prodrugs. nih.gov

Future Directions and Translational Perspectives

Development of Novel Therapeutic Agents based on 6-Chloro-7-deazapurine-beta-D-riboside Scaffold

The 7-deazapurine scaffold is a cornerstone in the design of innovative antiviral and antitumor nucleosides. nih.gov The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom fundamentally alters the electronic properties of the molecule, making the five-membered ring more electron-rich. nih.govnih.gov This structural change also provides a stable position (C7) for chemical modification, allowing for the attachment of various substituents that can enhance interactions with target enzymes or improve pharmacokinetic properties. nih.govnih.gov

The 6-chloro-7-deazapurine core, the heterocyclic base of this compound, is a critical starting material in the synthesis of approved drugs. For instance, it is a key intermediate in the synthesis of Ruxolitinib (Jakafi), a Janus kinase (JAK) 1/2 inhibitor used to treat bone marrow cancer. pharmablock.com This demonstrates the scaffold's clinical and commercial value. Further chemical modifications on this scaffold have yielded a wide array of compounds with potent biological activities. For example, 7-hetaryl-7-deazaadenosines have shown significant promise as anticancer agents. nih.govnih.gov These compounds are activated within cancer cells through phosphorylation and are subsequently incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.govnih.gov The versatility of the 6-chloro position allows for substitutions that can fine-tune the biological activity and specificity of the resulting nucleoside analogues.

Exploration of Underexplored Biological Activities